molecular formula C12H16N2O3 B1595834 Phenylalanyl-alanine CAS No. 80924-58-9

Phenylalanyl-alanine

Número de catálogo: B1595834
Número CAS: 80924-58-9
Peso molecular: 236.27 g/mol
Clave InChI: MIDZLCFIAINOQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phenylalanyl-alanine, also known as F-a dipeptide or phe-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in feces.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing phenylalanyl-alanine in vitro?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, use Fmoc-protected phenylalanine and alanine residues with coupling agents like HBTU/HOBt. Characterize purity via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) . For enzymatic methods, optimize reaction conditions (pH 7.4, 37°C) with proteases like thermolysin, and monitor yield via LC-MS .

Q. How can this compound be reliably quantified in biological matrices like saliva or serum?

  • Methodological Answer : Use targeted metabolomics workflows. Extract metabolites with methanol:acetonitrile (1:1), separate via hydrophilic interaction liquid chromatography (HILIC), and detect using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Validate assays with calibration curves (1–1000 ng/mL) and spike-recovery tests (≥85% recovery) . Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s role in autoimmune disorders like primary Sjögren’s Syndrome (pSS)?

  • Methodological Answer : Investigate its interaction with immune pathways via transcriptomic and proteomic profiling. For example, perform RNA-seq on PBMCs from pSS patients to identify dysregulated genes (e.g., NF-κB targets) post-exposure to this compound. Validate using ELISA for cytokine secretion (e.g., IL-6, TNF-α) and flow cytometry for immune cell activation markers (e.g., CD69) . Cross-reference with pathway enrichment analysis (KEGG/GO) to link this compound to inflammatory or neurological pathways .

Q. How should researchers resolve contradictions in this compound’s diagnostic performance across cohorts (e.g., AUC variations from 0.75 to 0.87)?

  • Methodological Answer : Conduct meta-analyses with standardized pre-analytical protocols (e.g., sample collection timing, storage at −80°C). Use multivariate regression to adjust for confounders (age, comorbidities). Validate generalizability via external cohorts and bootstrapping (≥1000 iterations). Report sensitivity, specificity, and likelihood ratios with 95% confidence intervals . For model stability, apply 10-fold cross-validation and assess overfitting using Akaike’s information criterion (AIC) .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

  • Methodological Answer : Test degradation kinetics under varying conditions (pH 2–9, 4–37°C) via accelerated stability studies. Use Arrhenius modeling to predict shelf life. Stabilize with cryoprotectants (e.g., trehalose) or lyophilization. Confirm structural integrity post-storage using circular dichroism (CD) spectroscopy and MALDI-TOF MS .

Q. How can this compound’s metabolic flux be dynamically tracked in vivo?

  • Methodological Answer : Employ 13C^{13}C-isotope tracing in animal models. Administer 13C^{13}C-labeled this compound intravenously and collect timed blood/tissue samples. Analyze isotope enrichment via gas chromatography-MS (GC-MS) and model flux using software like INCA or Metran . Correlate with kinetic parameters (e.g., VmaxV_{max}, KmK_m) from in vitro enzyme assays .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of this compound in cellular assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R’s drc package). Calculate EC50_{50} values with bootstrap-derived uncertainties. Compare model fits via AIC/BIC. For heteroscedastic data, apply weighted least squares or robust regression .

Q. How do researchers differentiate this compound’s direct biochemical effects from matrix interference in complex samples?

  • Methodological Answer : Use affinity purification (e.g., immunoprecipitation with anti-phenylalanyl-alanine antibodies) followed by functional assays (e.g., enzyme inhibition). Validate via CRISPR/Cas9 knockdown of putative receptors and rescue experiments. Perform negative controls with scrambled peptides or heat-inactivated samples .

Propiedades

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZLCFIAINOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001642
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80924-58-9
Record name NSC524461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylalanyl-alanine
Phenylalanyl-alanine
Phenylalanyl-alanine
Phenylalanyl-alanine
Phenylalanyl-alanine
Phenylalanyl-alanine

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